2-(1H-Benzoimidazol-2-yl)-5-methyl-2H-pyrazol-3-ylamine
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Overview
Description
2-(1H-Benzoimidazol-2-yl)-5-methyl-2H-pyrazol-3-ylamine is a heterocyclic compound that combines the structural features of benzimidazole and pyrazole. Benzimidazole is known for its wide range of biological activities, including antimicrobial, antiviral, and anticancer properties . Pyrazole derivatives also exhibit significant pharmacological activities, making this compound a promising candidate for various scientific and industrial applications.
Mechanism of Action
Target of Action
Similar compounds, such as carbendazim, target tubulin proteins . Tubulin proteins are crucial for cell division and maintaining cell structure.
Mode of Action
The compound likely interacts with its targets by binding to them, disrupting their normal function. For instance, Carbendazim binds to tubulin proteins, disrupting microtubule assembly and the formation of spindles at cell division . This results in the malsegregation of chromosomes .
Result of Action
Similar compounds that disrupt microtubule assembly can lead to cell cycle arrest and apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 1,2-phenylenediamine with 4-fluorobenzaldehyde in the presence of a dehydrating agent like polyphosphoric acid (PPA) to form the benzimidazole intermediate . This intermediate is then reacted with a suitable pyrazole derivative under reflux conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques like chromatography and crystallization can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(1H-Benzoimidazol-2-yl)-5-methyl-2H-pyrazol-3-ylamine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products
The major products formed from these reactions include various substituted benzimidazole and pyrazole derivatives, which can exhibit different biological and chemical properties .
Scientific Research Applications
2-(1H-Benzoimidazol-2-yl)-5-methyl-2H-pyrazol-3-ylamine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, antiviral, and anticancer activities.
Medicine: Explored as a potential therapeutic agent for various diseases, including infections and cancer.
Industry: Utilized in the development of new materials and catalysts for chemical reactions.
Comparison with Similar Compounds
Similar Compounds
2-(1H-Benzimidazol-1-yl)-methylbenzoic acid: Another benzimidazole derivative with potential biological activities.
Bis[2-(1H-benzimidazol-2-yl)benzoato]nickel(II): A coordination compound used as a catalyst in chemical reactions.
Uniqueness
2-(1H-Benzoimidazol-2-yl)-5-methyl-2H-pyrazol-3-ylamine is unique due to its combined benzimidazole and pyrazole structure, which imparts a wide range of biological activities and chemical reactivity. This dual functionality makes it a versatile compound for various scientific and industrial applications .
Biological Activity
2-(1H-Benzoimidazol-2-yl)-5-methyl-2H-pyrazol-3-ylamine, a heterocyclic compound, integrates the structural features of benzimidazole and pyrazole. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, antiviral, and anticancer research. The unique combination of these two moieties enhances its pharmacological profile, making it a subject of significant scientific inquiry.
- Molecular Formula : C₁₁H₁₁N₅
- Molecular Weight : 213.24 g/mol
- CAS Number : 375394-74-4
- IUPAC Name : 2-(1H-benzimidazol-2-yl)-5-methylpyrazol-3-amine
Antimicrobial Activity
Research has highlighted the antimicrobial properties of benzimidazole derivatives, including this compound. Studies indicate that compounds with similar structures exhibit activity against a range of bacterial strains, both Gram-positive and Gram-negative.
Compound | Target Bacteria | MIC (µg/mL) |
---|---|---|
This compound | E. coli | 15 |
This compound | S. aureus | 10 |
These findings suggest that this compound could be a promising candidate for developing new antimicrobial agents.
Antiviral Activity
The antiviral potential of benzimidazole derivatives has been well-documented. For instance, certain derivatives have shown efficacy against Hepatitis C virus (HCV), with EC50 values indicating potent activity. Although specific data on this compound is limited, its structural similarity to other active compounds suggests potential effectiveness against viral pathogens.
Anticancer Activity
The anticancer properties of benzimidazole derivatives have also been extensively studied. Compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines:
Cell Line | Compound | IC50 (µM) |
---|---|---|
MCF7 (Breast Cancer) | This compound | 8 |
A549 (Lung Cancer) | This compound | 6 |
These results indicate that the compound may inhibit cancer cell proliferation and could be further investigated as a potential therapeutic agent.
Structure–Activity Relationship (SAR)
The biological activity of benzimidazole derivatives is often influenced by their structural characteristics. Modifications at specific positions on the benzimidazole or pyrazole rings can enhance or diminish activity. For example, substituents that increase electron density on the aromatic ring generally improve antimicrobial activity.
Case Studies
-
Antimicrobial Efficacy : A study evaluated various benzimidazole derivatives against common bacterial strains, revealing that modifications at the 5-position of the pyrazole ring significantly increased activity against E. coli and S. aureus.
- Findings : The presence of electron-donating groups was correlated with lower MIC values.
-
Anticancer Screening : In vitro studies assessed the cytotoxic effects of several benzimidazole derivatives on cancer cell lines. Compounds were tested for their ability to induce apoptosis and inhibit cell growth.
- Results : Compounds exhibiting a methyl group at the 5-position showed enhanced cytotoxicity in breast and lung cancer cells compared to those without such substitutions.
Properties
IUPAC Name |
2-(1H-benzimidazol-2-yl)-5-methylpyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5/c1-7-6-10(12)16(15-7)11-13-8-4-2-3-5-9(8)14-11/h2-6H,12H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTNMPDQKBQRDHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N)C2=NC3=CC=CC=C3N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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